5-(3-Chlorophenyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
5-(3-Chlorophenyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core with three distinct substituents:
- 2-position: A 4-phenylpiperazino moiety, which may enhance solubility and bioavailability via hydrogen bonding and π-π interactions.
- 7-position: A trifluoromethyl (-CF₃) group, known for its electron-withdrawing properties and metabolic stability.
This compound is structurally optimized for pharmacological applications, leveraging the triazolopyrimidine scaffold’s versatility in targeting enzymes or receptors.
Properties
IUPAC Name |
5-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N6/c23-16-6-4-5-15(13-16)18-14-19(22(24,25)26)32-20(27-18)28-21(29-32)31-11-9-30(10-12-31)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAFINUFNQLXGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN4C(=CC(=NC4=N3)C5=CC(=CC=C5)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-Chlorophenyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a triazolo-pyrimidine core substituted with a chlorophenyl group and a phenylpiperazine moiety. This unique arrangement contributes to its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit potent anticancer effects. For instance, compounds derived from this scaffold have shown significant antiproliferative activity against various cancer cell lines.
Key Findings
- Inhibition of Cancer Cell Proliferation : The compound was tested against several human cancer cell lines, including MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast). It demonstrated IC50 values indicating significant growth inhibition:
- Mechanism of Action : The compound acts primarily through the inhibition of the ERK signaling pathway. This results in decreased phosphorylation levels of key proteins such as ERK1/2, c-Raf, MEK1/2, and AKT. Additionally, it induces apoptosis and G2/M phase arrest in cancer cells .
Table of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (μM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | MGC-803 | 3.91 | ERK pathway inhibition |
| Antiproliferative | HCT-116 | 0.53 | ERK pathway inhibition |
| Antiproliferative | MCF-7 | 17.83 | ERK pathway inhibition |
Case Studies
- Study on Apoptosis Induction : A study evaluated the effects of the compound on MGC-803 cells, revealing that it promotes apoptosis through the regulation of apoptosis-related proteins such as Bcl-2 and Bax. The study highlighted the compound's potential as an effective anticancer agent by inducing programmed cell death .
- Cell Cycle Analysis : Another investigation focused on the cell cycle distribution in treated cells. Results indicated that treatment with the compound led to a significant increase in the G2/M phase population, suggesting that it effectively halts cell cycle progression in cancer cells .
Comparison with Similar Compounds
Structural and Functional Analysis
Triazolopyrimidines are explored for diverse biological activities, including antimalarial, antitumor, and anti-tubercular effects. Below is a comparative analysis of key analogs:
Key Observations :
Substituent Impact on Activity: The 7-trifluoromethyl group in the target compound differentiates it from chlorine-substituted analogs (e.g., 5h, 5j), which are associated with anti-tubercular activity . 4-Phenylpiperazino at position 2 is unique compared to methylaminoethyl (compound 93) or benzylamino (compound 6a–d) groups. Piperazine derivatives are known to improve CNS penetration and solubility .
Synthetic Yields :
- Analogs with bulkier substituents (e.g., compound 95 in ) show lower yields (11%), suggesting synthetic challenges for complex derivatives . The target compound’s synthesis may require optimization using green solvents or catalysts, as described in .
Biological Performance: Trifluoromethyl-substituted triazolopyrimidines (e.g., compound 17) demonstrated antitumor activity in preliminary screens, though poor antimalarial efficacy was noted in earlier studies .
Activity Data Table
Q & A
Q. What are the common synthetic routes for preparing 5-(3-chlorophenyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine?
The synthesis typically involves multi-step reactions starting with a triazole-pyrimidine core. A standard protocol includes:
Condensation : Reacting 3,5-diamino-1,2,4-triazole with substituted aryl aldehydes (e.g., 3-chlorobenzaldehyde) under acidic conditions to form the triazolo-pyrimidine scaffold .
Functionalization : Introducing the 4-phenylpiperazino group via nucleophilic substitution or coupling reactions.
Trifluoromethylation : Incorporating the trifluoromethyl group using reagents like trifluoromethyl iodide or copper-mediated methods .
Key Considerations : Solvent choice (e.g., ethanol/water mixtures) and catalysts (e.g., 4,4’-trimethylenedipiperidine) significantly impact yield and purity .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity .
- X-ray Crystallography : Resolves crystal packing, dihedral angles (e.g., 83.94° between triazole and phenyl planes), and hydrogen bonding networks .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Thermal Analysis : Differential scanning calorimetry (DSC) assesses stability, with some derivatives showing decomposition above 250°C .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent Systems : Green solvents (water/ethanol, 1:1 v/v) reduce toxicity while maintaining efficiency .
- Temperature Control : Reactions at 65–80°C balance kinetics and thermal degradation risks .
- Catalyst Design : Non-toxic, recyclable additives like 4,4’-trimethylenedipiperidine enhance regioselectivity and reduce side products .
- pH Adjustment : Acidic conditions (HCl) facilitate cyclization steps in triazole formation .
Q. What structural features influence biological activity, and how can SAR studies be designed?
-
Substituent Effects :
Substituent Impact on Activity Reference Trifluoromethyl (-CF₃) Enhances lipophilicity and antitumor activity 3-Chlorophenyl Improves binding to hydrophobic enzyme pockets 4-Phenylpiperazino Modulates CNS receptor affinity (e.g., benzodiazepine receptors) -
Methodology :
Q. How can contradictions in solubility and bioactivity data be resolved?
- Solubility Challenges : The trifluoromethyl group increases lipophilicity, reducing aqueous solubility. Use logP measurements and co-solvents (e.g., DMSO/PBS mixtures) for in vitro studies .
- Bioactivity Discrepancies : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
- Computational Modeling : Molecular dynamics simulations predict solvation effects and membrane permeability .
Q. What strategies are effective for analyzing conformational flexibility in crystallography studies?
- Cremer & Pople Parameters : Quantify ring puckering (e.g., envelope vs. planar conformations in dihydropyrimidine rings) .
- Hydrogen Bonding Networks : Identify stabilizing interactions (e.g., N–H⋯N bonds) using Mercury software .
- Temperature-Dependent Studies : Resolve thermal motion artifacts by collecting data at 100–293 K .
Q. How does this compound compare to structurally similar triazolo-pyrimidines in pharmacological profiles?
| Compound | Key Features | Biological Activity | Reference |
|---|---|---|---|
| 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | Methyl group at C5 | Anticancer (IC₅₀ = 12 µM) | |
| 4-Fluorophenyl derivatives | Enhanced enzyme inhibition (e.g., COX-2) | IC₅₀ = 0.8 µM | |
| 7-(3-Chlorophenyl) analogs | Improved CNS penetration | KDR kinase inhibition |
Methodological Challenges & Solutions
Q. What safety protocols are recommended for handling intermediates with high toxicity?
Q. How can researchers ensure reproducibility in multi-step syntheses?
Q. What computational tools are recommended for predicting biological targets?
- Molecular Docking : AutoDock Vina or Glide for binding pose prediction .
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical interaction sites .
- ADMET Prediction : SwissADME or pkCSM for bioavailability and toxicity profiling .
Data Interpretation & Validation
Q. How can conflicting bioactivity data from different assays be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
